PNU-159682 Core Demonstrates >3,000-Fold Superior Cytotoxicity Over Doxorubicin and MMDX
The PNU-159682 core of DMEA-PNU-159682 exhibits cytotoxicity that is orders of magnitude greater than its parent compound MMDX and the clinical standard doxorubicin. This potency is a direct result of CYP3A4-mediated bioactivation in human liver microsomes and is retained in the DMEA derivative [1].
| Evidence Dimension | Cytotoxicity (fold-difference) |
|---|---|
| Target Compound Data | PNU-159682 (the active core of DMEA-PNU-159682) is >3,000-fold more cytotoxic than MMDX and doxorubicin. |
| Comparator Or Baseline | MMDX (nemorubicin) and Doxorubicin |
| Quantified Difference | >3,000-fold increase in cytotoxicity relative to both comparators. |
| Conditions | In vitro cytotoxicity assays against a panel of human tumor cell lines; PNU-159682 generated via human liver microsome incubation with MMDX. |
Why This Matters
For ADC payload selection, ultra-high potency is essential to achieve meaningful tumor cell killing at the low intracellular drug concentrations achievable via antibody-mediated delivery, making this payload class suitable for targeting low-antigen-expressing tumors.
- [1] Quintieri L, Geroni C, Fantin M, et al. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes. Clin Cancer Res. 2005;11(4):1608-1617. doi:10.1158/1078-0432.CCR-04-1845 View Source
